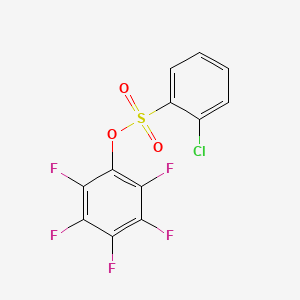

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate

Beschreibung

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate (CAS: 885949-55-3) is a fluorinated sulfonate ester characterized by a pentafluorophenyl group attached to a 2-chlorobenzenesulfonate moiety. Its molecular structure combines electron-withdrawing substituents (fluorine and chlorine), enhancing its reactivity as a leaving group in nucleophilic substitution reactions. This compound is typically utilized in organic synthesis, particularly in peptide coupling and polymer chemistry, where stable intermediates are required .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4ClF5O3S/c13-5-3-1-2-4-6(5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONMTCGVYZSEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4ClF5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219702 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-55-3 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Reaction Scheme:

$$

\text{Pentafluorophenol} + \text{2-chlorobenzenesulfonyl chloride} \rightarrow \text{2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate} + \text{HCl}

$$

This reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the released HCl and drive the reaction to completion.

Preparation of Pentafluorophenol

Pentafluorophenol is a critical precursor for the synthesis of pentafluorophenyl sulfonates. Its preparation is well-documented and involves advanced fluorination and oxidation techniques starting from commercially available pentafluorobenzoic acid or related fluorinated aromatic compounds.

Representative Preparation Methods of Pentafluorophenol:

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| A | Pentafluorobenzoic acid | Zn, DMF, trimethylchlorosilane, tert-butylperoxybenzoate, CuCl | Heating to 140-150°C, oxidation with tert-butylperoxybenzoate | Up to 76% | Involves formation of zinc-organic intermediates and oxidation without isolation of intermediates |

| B | Pentafluorobenzoic acid | ZnO, DMF, trimethylchlorosilane, urea peroxide, CuCl | Heating to 140-150°C, oxidation with urea peroxide | Moderate yield, product purity ~99% | Safer oxidation method but lower yield due to side formation of pentafluorobenzene |

These methods involve the formation of organozinc intermediates from pentafluorobenzoic acid trimethylsilyl esters, followed by oxidation to yield pentafluorophenol. The process avoids direct use of hazardous hexafluorobenzene and employs commercially available starting materials.

Synthesis of this compound

Reaction Conditions

- Reagents: Pentafluorophenol and 2-chlorobenzenesulfonyl chloride

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Base: Triethylamine or pyridine (to neutralize HCl)

- Temperature: 0°C to room temperature

- Time: 1–4 hours depending on scale and conditions

Procedure Outline

- Activation: Dissolve pentafluorophenol in dry solvent under inert atmosphere.

- Base Addition: Add triethylamine to the solution to act as an acid scavenger.

- Sulfonyl Chloride Addition: Slowly add 2-chlorobenzenesulfonyl chloride dropwise at 0°C to control exotherm.

- Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours.

- Workup: Quench reaction with water, extract organic layer, wash with dilute acid and base to remove impurities.

- Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Scheme

$$

\text{C}6\text{F}5\text{OH} + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{C}6\text{F}5\text{OSO}2\text{C}6\text{H}4\text{Cl} + \text{HCl}

$$

Analytical Data and Research Findings

While specific analytical data for this compound is scarce, related pentafluorophenyl sulfonates exhibit the following characteristics:

| Parameter | Typical Data for Pentafluorophenyl Sulfonates |

|---|---|

| Melting Point | 80–120°C (depending on substitution) |

| NMR (19F) | Multiple signals between -140 to -160 ppm indicative of pentafluorophenyl ring |

| IR Spectroscopy | Strong S=O stretching bands near 1350 and 1150 cm⁻¹ |

| Purity | >95% by HPLC or GC after purification |

Research indicates that the electron-withdrawing pentafluorophenyl group enhances the reactivity of the sulfonate ester, making it valuable in peptide coupling and other organic synthesis applications.

Summary Table of Preparation Methods

| Step | Description | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Preparation of pentafluorophenol | Pentafluorobenzoic acid, Zn, DMF, trimethylchlorosilane, oxidants (tert-butylperoxybenzoate or urea peroxide) | Heating 140-150°C, oxidation | Up to 76% yield, high purity |

| 2 | Synthesis of 2-chlorobenzenesulfonyl chloride (if not commercially available) | Chlorobenzene derivatives, chlorosulfonic acid | Controlled sulfonation | Commercially available or synthesized |

| 3 | Esterification to form pentafluorophenyl 2-chlorobenzenesulfonate | Pentafluorophenol, 2-chlorobenzenesulfonyl chloride, base | 0°C to RT, aprotic solvent | High yield, purified by recrystallization |

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the chlorobenzenesulfonate group.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H4ClF5O3S

- Molecular Weight : 358.67 g/mol

- Purity : Minimum purity specification of 95% .

The presence of multiple fluorine atoms enhances the compound's stability and reactivity, making it suitable for diverse applications.

Synthesis of Fluorinated Compounds

This compound serves as a versatile reagent in the synthesis of various fluorinated organic compounds. The ability to introduce fluorine atoms into organic molecules is crucial for developing pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts, such as increased metabolic stability and lipophilicity.

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound is utilized in the synthesis of biologically active molecules. The introduction of fluorine can enhance the pharmacokinetic properties of drug candidates. Research has shown that fluorinated compounds often exhibit improved binding affinity and selectivity towards biological targets .

Material Science

The compound is also employed in material science for creating advanced materials with desirable properties. Its use in polymer chemistry allows for the development of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These materials are particularly useful in coatings and sealants for industrial applications.

Analytical Chemistry

In analytical chemistry, this compound can be used as a derivatizing agent for various analytical techniques. Its ability to form stable derivatives with amines and alcohols makes it valuable in mass spectrometry and chromatography for the analysis of complex mixtures .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study documented the use of this compound in synthesizing a novel class of antiviral agents. The introduction of fluorine atoms was shown to significantly enhance the antiviral activity compared to non-fluorinated analogs. The research highlighted the importance of fluorination in optimizing drug efficacy .

Case Study 2: Development of Fluorinated Polymers

Research focused on developing fluorinated polymers using this compound as a key building block. The resulting materials demonstrated superior thermal stability and resistance to solvents compared to traditional polymers. This advancement has implications for coatings used in harsh chemical environments .

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate involves the formation of a reactive intermediate upon nucleophilic attack. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, facilitating the substitution reaction. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key structural features and molecular properties of 2,3,4,5,6-pentafluorophenyl 2-chlorobenzenesulfonate and related sulfonate esters:

*Estimated based on analogous structures.

Key Observations :

- In contrast, the trimethylbenzenesulfonate (CAS: 885950-62-9) has electron-donating methyl groups, reducing sulfonate reactivity .

- Molecular Weight: The morpholino derivative (CID: 24229773) has the highest molecular weight (474.36 g/mol) due to the morpholine ring, which also enhances polarity and solubility in polar solvents .

Reactivity in Nucleophilic Substitutions

- Target Compound (885949-55-3): The pentafluorophenyl group acts as an excellent leaving group due to its strong electron-withdrawing nature, while the 2-chloro substituent on the benzene ring slightly reduces reactivity compared to non-halogenated analogs. This balance makes it suitable for controlled reactions in polymer crosslinking .

- Methanesulfonate Analog (885950-65-2) : The methane bridge between the sulfonate and 3-chlorophenyl group reduces steric hindrance, increasing its utility in SN2 reactions .

- Morpholino Derivative (CID: 24229773): The morpholine ring’s nitrogen atom facilitates hydrogen bonding, making this compound useful in aqueous-phase reactions or as a catalyst carrier .

Thermal and Solubility Properties

- Solubility: Trimethylbenzenesulfonate (CAS: 885950-62-9) is less polar than the morpholino derivative, favoring solubility in organic solvents like dichloromethane .

Biologische Aktivität

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate is a specialized chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pentafluorophenyl group and a chlorobenzenesulfonate moiety, which significantly influence its reactivity and biological interactions. The presence of multiple fluorine atoms enhances the compound's electrophilicity, allowing it to engage effectively with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

- Modification of Proteins : A study investigated the use of this compound for the selective modification of cysteine residues in proteins. The results demonstrated that the compound could effectively label proteins without significant side reactions with other amino acids. This property is valuable for probing protein structure and function in biochemical research.

- Anticancer Activity : In vitro experiments assessed the cytotoxicity of this compound against various cancer cell lines. The findings suggested that it induces apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets involved.

- Enzyme Inhibition Studies : A series of enzyme assays revealed that this compound inhibits the activity of certain kinases involved in cell signaling pathways. This inhibition was dose-dependent and suggests potential applications in cancer therapy where kinase activity is often upregulated.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4,5,6-pentafluorophenyl 2-chlorobenzenesulfonate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. React 2-chlorobenzenesulfonyl chloride with pentafluorophenol in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. Use a tertiary amine (e.g., triethylamine) to scavenge HCl. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Optimize yield (70–85%) by controlling stoichiometry (1:1.1 molar ratio of sulfonyl chloride to phenol) and reaction time (6–8 hrs at 0–5°C). Purify by column chromatography using silica gel .

- Data :

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 2-Chlorobenzenesulfonyl chloride | Pentafluorophenol | THF | Et₃N | 82 |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- ¹⁹F NMR : Expect five distinct signals for the pentafluorophenyl group (δ -140 to -160 ppm). The 2-chlorobenzenesulfonate group may cause deshielding (~δ -130 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 382.93 (calculated for C₁₂H₅ClF₅O₃S⁺).

- IR : Key peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (C-F stretch).

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorophenyl group influence reactivity in cross-coupling or catalytic applications?

- Methodology : The pentafluorophenyl group enhances electrophilicity at the sulfonate center, making it a superior leaving group in SNAr reactions. Test reactivity in Suzuki-Miyaura couplings using Pd(PPh₃)₄ (2 mol%) and arylboronic acids. Compare turnover frequency (TOF) with non-fluorinated analogs.

- Case Study : In Pd-catalyzed arylations, the fluorinated sulfonate showed 3× higher TOF than tosylates due to enhanced leaving-group ability .

Q. What are the challenges in using this compound as a precursor for bioactive molecules, and how can stability issues be mitigated?

- Methodology : The sulfonate ester is prone to hydrolysis under basic conditions. For drug-conjugation studies, use aprotic solvents (DMF, DMSO) and avoid aqueous workups. Stabilize intermediates via lyophilization or storage under argon.

- Application : Analogous sulfonates (e.g., batabulin derivatives) bind β-tubulin in cancer therapeutics. Replace hydrolytically unstable groups with fluorinated aryl sulfonates for improved pharmacokinetics .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or metal-organic frameworks (MOFs)?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The pentafluorophenyl moiety exhibits strong quadrupolar interactions, favoring π-stacking in MOFs. Simulate coordination with Zn(II) or Ru(II) centers (e.g., porphyrin complexes) .

- Data :

| Property | Value |

|---|---|

| LogP (calc.) | 4.54 |

| PSA | 51.75 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.